Hexadecyldimethylamine

Description

Contextualization within Modern Amine and Surfactant Chemistry

In the realm of modern chemistry, amines are fundamental organic compounds characterized by a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. wikipedia.org They are broadly classified as primary, secondary, or tertiary, based on the number of organic substituents attached to the nitrogen. wikipedia.org Hexadecyldimethylamine (B57324), with its three organic attachments to the nitrogen atom, is a tertiary amine.

The defining characteristic of HDMA is its dual nature. The long hexadecyl chain is hydrophobic (water-repelling), while the dimethylamino group is hydrophilic (water-attracting). This amphiphilic property firmly places HDMA within the class of surfactants, molecules that lower the surface tension between two liquids or between a liquid and a solid. whamine.comsolubilityofthings.com This surfactant behavior is the cornerstone of many of its applications.

HDMA serves as a crucial intermediate in the synthesis of a variety of other important surfactants, including:

Quaternary ammonium (B1175870) compounds (quats): These are synthesized from HDMA and are widely used in personal care products, detergents, and industrial cleaning agents. nbinno.com

Amine oxides: These are another class of surfactants derived from HDMA. nbinno.comwhamine.com

Betaines: HDMA is a precursor for these zwitterionic surfactants. whamine.commade-in-china.com

The following table provides a summary of the key properties of this compound:

| Property | Value |

| CAS Number | 112-69-6 |

| Molecular Formula | C18H39N |

| Molecular Weight | 269.51 g/mol |

| Appearance | Clear yellow liquid with a fishlike odor |

| Boiling Point | 148 °C at 2 mmHg |

| Density | 0.801 g/mL at 20 °C |

| Solubility | Insoluble in water, soluble in alcohols |

Data sourced from multiple references. nbinno.comwhamine.commade-in-china.comchemicalbook.comsigmaaldrich.com

Historical Development and Evolution of Research on Long-Chain Tertiary Amines

The study of long-chain amines as valuable chemical intermediates has a long history. google.com Early research recognized their potential in synthesizing textile-treating agents and other valuable products. google.com However, the development of economically viable and practical methods for synthesizing long-chain tertiary amines, like HDMA, was a significant hurdle. google.com

Initial proposed methods for producing N-dimethyl long-chain alkyl amines involved reacting long-chain alkyl halides or alcohols with dimethylamine (B145610), or methylating long-chain amines. google.com These early processes were often plagued by low yields and the formation of difficult-to-separate product mixtures. google.com

A significant advancement came with the development of processes that utilized the reaction of primary amines with formaldehyde (B43269) and formic acid. google.com This method provided a more convenient and economical route to producing high yields of long-chain N-dimethyl amines. google.com Over the years, further refinements in synthesis have been developed, including processes that react fatty amines with formaldehyde and formic acid in the presence of sulfuric acid. google.com

The evolution of research has not only focused on improving synthesis but also on expanding the applications of these versatile molecules. The unique properties of long-chain tertiary amines have led to their investigation and use in a wide array of fields beyond their initial applications.

Current Research Frontiers and Emerging Paradigms for this compound

Current research on this compound is vibrant and expanding into several cutting-edge areas. Its role as a versatile building block and functional agent is being explored in numerous advanced applications.

Nanomaterial Synthesis: A significant area of current research is the use of HDMA in the synthesis of nanomaterials. It acts as a structure-directing agent in the hydrothermal synthesis of zinc oxide (ZnO) nanorods. Furthermore, it is employed as a pore size mediator for creating monodispersed mesoporous silica (B1680970) nanoparticles and as a swelling agent in the fabrication of colloidal mesoporous silica nanoparticles with tunable pore sizes. chemicalbook.comsigmaaldrich.comchemdad.com

Gemini (B1671429) Surfactants: Research has focused on synthesizing symmetrical gemini cationic surfactants based on HDMA. aminer.orgresearchgate.net These novel surfactants, which consist of two surfactant molecules linked by a spacer group, often exhibit superior properties compared to their single-chain counterparts.

Advanced Polymer Science: HDMA is being investigated for its role in polymer synthesis, particularly for creating cationic modifications in polymers. smolecule.com It has also been explored as a coinitiator in photopolymerization processes, offering potential advantages in light-cured applications. google.com

Biotechnology and Drug Delivery: The surfactant properties of HDMA and similar long-chain amines make them subjects of study for their potential roles in biological systems, including applications in drug delivery and as potential therapeutic agents. solubilityofthings.com Their ability to interact with cell membranes is a key aspect of this research. nbinno.com

Environmental Applications: Functionalized magnetic nanoparticles using HDMA are being developed for the ultrasensitive detection of perfluorinated compounds in water samples, highlighting its potential in environmental analysis.

The following interactive data table summarizes some of the emerging research applications of this compound:

| Research Area | Specific Application | Reference |

| Nanomaterial Synthesis | Structure-directing agent for ZnO nanorods | |

| Pore size mediator for mesoporous silica nanoparticles | chemicalbook.comsigmaaldrich.comchemdad.com | |

| Surfactant Science | Precursor for Gemini cationic surfactants | aminer.orgresearchgate.net |

| Polymer Chemistry | Cationic modification of polymers | smolecule.com |

| Coinitiator in photopolymerization | google.com | |

| Biotechnology | Drug delivery systems | solubilityofthings.com |

| Environmental Science | Functionalization of magnetic nanoparticles for PFC detection |

This ongoing research underscores the continued importance of this compound as a versatile and valuable compound in the advancement of chemical science and technology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylhexadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLUVTZJQOJKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

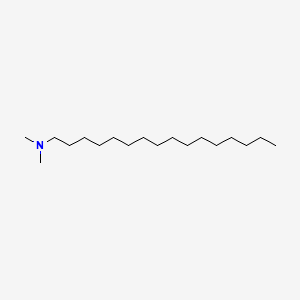

CCCCCCCCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N | |

| Record name | DIMETHYL HEXADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026924, DTXSID801022423 | |

| Record name | N,N-Dimethyl-1-hexadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C16-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl hexadecanamine appears as a clear yellow colored liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | DIMETHYL HEXADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexadecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylhexadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20853 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-69-6, 68037-93-4, 68037-96-7, 68439-70-3, 75444-69-8, 68390-97-6 | |

| Record name | DIMETHYL HEXADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylhexadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl palmitamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C14-18-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcetylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylcetylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C14-18-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-1-hexadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C16-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C14-18-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PALMITAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E4QI660PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Hexadecyldimethylamine and Its Derivatives

Established and Novel Synthetic Pathways for Hexadecyldimethylamine (B57324)

Reductive amination is a versatile method for forming amines from carbonyl compounds or alcohols. masterorganicchemistry.comrsc.org In the context of this compound synthesis, this typically involves the reaction of hexadecanal (B134135) or hexadecanol (B772) with dimethylamine (B145610) in the presence of a catalyst and a reducing agent, often hydrogen gas.

Catalysis and Optimization: The choice of catalyst is crucial for achieving high yields and selectivity. Industrial processes often employ heterogeneous catalysts due to their ease of separation and recyclability. A common catalyst system consists of copper oxide (CuO) and chromium oxide (Cr₂O₃) supported on silica (B1680970) gel, with the addition of alkali metal oxides like potassium oxide (K₂O) or cesium oxide (Cs₂O). Chromium oxide acts as a stabilizer, preventing the sintering of the copper catalyst, while the alkali metal promoter suppresses the formation of undesired byproducts. Catalyst particle size also plays a role, with smaller particles (10–20 mesh) enhancing activity.

Optimization of reaction conditions is key to maximizing the yield of this compound. Important parameters include temperature, pressure, and the molar ratios of the reactants. The reaction is typically carried out at temperatures between 230–250°C and ambient pressure. The molar ratio of hydrogen to dimethylamine to the alcohol feedstock is a critical factor influencing both the conversion rate and selectivity.

An alternative reductive amination route involves the use of a ketone, such as 9-methyl-pentadecanone-7, which can be reacted with dimethylamine under high-pressure hydrogenation conditions. This method is particularly suitable for producing branched alkylamines.

| Catalyst Composition | Support | Promoter | Temperature (°C) | Pressure | Key Optimization Parameter |

|---|---|---|---|---|---|

| Copper Oxide (20-25 wt%), Chromium Oxide (1-3 wt%) | Silica Gel | K₂O or Cs₂O (0.1-0.6 wt%) | 230-250 | Ambient | DMA:Alcohol Ratio |

| Rhodium/SulfoXantphos | - (Homogeneous) | - | >120 | - | Reactant Concentrations |

Alkylation of a primary or secondary amine is another fundamental route to tertiary amines. rsc.org For the synthesis of this compound, this typically involves the methylation of hexadecylamine (B48584). Direct alkylation with alkyl halides can be difficult to control, often leading to the formation of quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com

A more controlled and widely used method for the N-methylation of primary amines like hexadecylamine is the Eschweiler-Clarke reaction. vulcanchem.com This reaction utilizes formaldehyde (B43269) as the methylating agent and formic acid as the reducing agent. The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formate. The byproducts of this reaction are carbon dioxide and water, which are easily removed from the reaction mixture. vulcanchem.com

To enhance the yield and minimize byproducts, the reaction conditions must be carefully controlled. The reaction of hexadecylamine with formic acid and formaldehyde is typically initiated at a low temperature (below 20°C) before being heated to reflux for several hours. nbinno.com After the reaction is complete, neutralization and extraction are performed to isolate the final product. nbinno.com

| Reactants | Byproducts | Key Reaction Steps |

|---|---|---|

| Hexadecylamine, Formaldehyde, Formic Acid | Carbon Dioxide, Water | 1. Iminium ion formation 2. Reduction by formate |

Both reductive amination and alkylation are viable methods for the synthesis of this compound, with the choice of method often depending on the desired scale of production and the available starting materials.

Reductive amination, particularly the fixed-bed catalytic process using long-chain alcohols, is often the industry standard for large-scale production. This method benefits from the use of recyclable heterogeneous catalysts, which can have lifespans exceeding 1000 hours with appropriate regeneration protocols, enhancing the process economics. The ability to use mixed fatty alcohol feedstocks (e.g., C10-C16 blends) and achieve high yields (>93%) makes this a robust and scalable process.

Alkylation reactions, such as the Eschweiler-Clarke methylation, are highly effective on a laboratory scale and for the production of specific batches where the primary amine is the readily available starting material. nbinno.comvulcanchem.com The reaction conditions are generally milder than those required for high-temperature catalytic reductive amination. However, the use of stoichiometric reagents (formic acid) can make it less economically favorable for very large-scale industrial production compared to catalytic hydrogenation processes.

Reaction Kinetics and Thermodynamic Considerations in this compound Synthesis

A deeper understanding of the reaction kinetics and thermodynamics is essential for the optimization and design of efficient synthetic processes for this compound.

Kinetic models help in understanding the relationship between reaction parameters and the rate of product formation. For the reductive amination of long-chain aldehydes, which is analogous to the synthesis of this compound from hexadecanal, kinetic studies have shown that the initial concentration of the aldehyde has a significant impact on chemoselectivity. researchgate.net This is due to the competing equilibrium reactions of enamine formation (leading to the desired amine) and aldol (B89426) condensation (leading to byproducts). researchgate.net

In the catalytic synthesis of tertiary fatty amines from fatty acids and esters, a kinetic model revealed that the rate of hydrogenation is proportional to the square of the hydrogen pressure and inversely proportional to the cube of the water content. uantwerpen.be This indicates that managing water concentration is critical for process efficiency. For the reductive amination of undecanal, the activation energy has been determined to be higher than that of the preceding hydroformylation step, making the amination the rate-determining step in a tandem reaction sequence. mdpi.com

Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of reaction influence the position of chemical equilibria and thus the final product distribution. In reductive amination, the initial condensation of the amine with the carbonyl compound to form a hemiaminal or enamine is an equilibrium reaction. researchgate.net The removal of water can drive this equilibrium towards the formation of the imine/enamine intermediate, which is then irreversibly reduced.

While specific thermodynamic data for the synthesis of this compound is scarce in the literature, studies on related compounds provide insights. For instance, the thermodynamics of micelle formation of hexadecyltrimethylammonium bromide, a quaternary ammonium salt derived from this compound, have been studied. researchgate.net The thermodynamic parameters (ΔH, ΔG, and ΔS) for micellization are temperature-dependent, with entropy increasing with temperature, which is characteristic of the strengthening of hydrophobic interactions. researchgate.net This highlights the importance of the long alkyl chain in the thermodynamic behavior of its derivatives. The study of the formation of methylamines also provides thermodynamic data that can be foundational for understanding the thermodynamics of more complex amine syntheses. nist.gov

Synthesis and Functionalization of this compound Derivatives

This compound serves as a versatile precursor for a variety of functionalized derivatives, owing to the reactivity of its tertiary amine group. These derivatives, which include amine oxides, quaternary ammonium salts, and more complex amphiphilic structures, are of significant interest in both academic research and various industrial applications. The synthetic pathways to these compounds are well-established and continue to be refined for improved efficiency, yield, and environmental compatibility.

Synthesis of this compound Oxides: Reaction Mechanisms and Yields

The oxidation of this compound to this compound oxide is a pivotal transformation, yielding a nonionic surfactant that exhibits excellent foaming and emulsifying properties. The most common oxidant employed for this conversion is hydrogen peroxide (H₂O₂). The reaction mechanism generally involves the nucleophilic attack of the nitrogen atom of the tertiary amine on the oxygen atom of the oxidant.

Various catalytic systems have been developed to enhance the efficiency and selectivity of this oxidation process under mild conditions. These catalysts are crucial for achieving high yields and minimizing the formation of byproducts. For instance, bridging hydroxo complexes of Platinum(II) have been demonstrated to effectively catalyze the oxidation of tertiary amines with hydrogen peroxide, leading to medium to excellent yields, particularly for electron-rich amines. rsc.orgresearchgate.net The proposed mechanism for Pt(II)-catalyzed oxidation suggests the formation of a platinum-peroxo intermediate which then transfers an oxygen atom to the amine.

Ruthenium-based catalysts, such as ruthenium trichloride (B1173362) (RuCl₃), have also been employed for the oxidation of tertiary amines to their corresponding N-oxides. asianpubs.orgrsc.org These reactions can utilize molecular oxygen as the oxidant, presenting a green and atom-economical approach. rsc.org The catalytic cycle is thought to involve the formation of a high-valent ruthenium-oxo species that acts as the active oxidizing agent. psu.edunih.gov

Furthermore, biomimetic approaches using flavin catalysts have shown considerable promise for the mild and highly effective H₂O₂ oxidation of tertiary amines. acs.orgnih.govorganic-chemistry.orgfigshare.com These organocatalytic systems, inspired by flavoenzymes, can achieve high yields and selectivity under ambient conditions. nih.govorganic-chemistry.org The proposed catalytic cycle for flavin-catalyzed oxidation often requires molecular oxygen to initiate the process, in addition to hydrogen peroxide as the primary oxidant. acs.org

The table below summarizes various catalytic systems used for the synthesis of tertiary amine N-oxides, including this compound oxide, with their respective reaction conditions and reported yields.

| Catalyst/Promoter | Oxidant | Substrate (if specified) | Reaction Conditions | Yield | Reference(s) |

| Platinum(II) Complexes | H₂O₂ | Tertiary amines | Mild conditions | Medium to Excellent | rsc.orgresearchgate.netresearchgate.net |

| Ruthenium Trichloride (RuCl₃) | Molecular Oxygen | Tertiary amines | Homogeneous solution | Major product is N-oxide | rsc.org |

| Ruthenium Trichloride (RuCl₃) | Bromamine-T | Various tertiary amines | 80 °C, alkaline (pH 8.4), acetonitrile/water | Good to Excellent | asianpubs.org |

| Flavin Catalyst | H₂O₂ / O₂ | Aliphatic tertiary amines | Room temperature, MeOH | Good yields | acs.org |

| Flavin Perchlorate | Molecular Oxygen | Tertiary amines | 2,2,2-trifluoroethanol | Excellent yields | nih.govorganic-chemistry.org |

Quaternization to Form Hexadecyltrimethylammonium Salts and Other Cationic Species

Quaternization is a fundamental reaction of this compound, leading to the formation of quaternary ammonium salts (QAS), which are a major class of cationic surfactants. This reaction involves the alkylation of the tertiary amine with an alkylating agent, resulting in a positively charged nitrogen atom. The general reaction can be represented as:

R-N(CH₃)₂ + R'-X → [R-N(CH₃)₂R']⁺X⁻

where R is the hexadecyl group, R' is an alkyl or other organic group, and X is a halide or another anion.

A prominent example is the synthesis of hexadecyltrimethylammonium bromide (CTAB), a widely used cationic surfactant. This is typically achieved by reacting this compound with methyl bromide. Similarly, other alkylating agents such as dimethyl sulfate (B86663) and 1-bromohexadecane (B154569) can be used to introduce different alkyl groups to the nitrogen atom, yielding a diverse range of QAS with varying properties. evitachem.comsmolecule.com The choice of the alkylating agent and reaction conditions, including solvent and temperature, can significantly influence the reaction rate and yield. For instance, the synthesis of hexadecyl methyl dihydroxyethyl ammonium bromide has been achieved through a non-solvent method by reacting 1-bromohexadecane with N-methyl diethanolamine (B148213) at 110°C, resulting in good yield and surface activity. researchgate.net

The following table provides examples of quaternization reactions of this compound and related tertiary amines to form cationic surfactants.

| Tertiary Amine | Alkylating Agent | Resulting Cationic Surfactant | Reaction Conditions | Yield | Reference(s) |

| This compound | 1-Bromohexadecane | Not specified | 80 °C, 24 hours, ethanol (B145695) | ~89.59% | evitachem.com |

| N-Methyl diethanolamine | 1-Bromohexadecane | Hexadecyl methyl dihydroxyethyl ammonium bromide | 110°C, 110 min, non-solvent | Not specified | researchgate.net |

| Tertiary Amines | Dimethyl Sulfate | Quaternary Ammonium Salts | Not specified | Not specified | acs.org |

| Tertiary Amines | Methyl Chloride | Quaternary Ammonium Salts | Not specified | Not specified | acs.org |

Preparation of Gemini (B1671429) Surfactants and Other Multi-Headed Amphiphiles

Gemini surfactants are a class of amphiphiles characterized by having two hydrophobic tails and two hydrophilic head groups, connected by a spacer group. taylorfrancis.com These surfactants often exhibit superior properties compared to their conventional monomeric counterparts, such as lower critical micelle concentration (CMC) and greater surface activity. nih.govmdpi.com this compound is a key building block for the synthesis of cationic gemini surfactants.

The synthesis typically involves the reaction of two molecules of this compound with a di-functional electrophile that acts as the spacer. Common spacers include dihaloalkanes (e.g., 1,4-dibromobutane) and epichlorohydrin (B41342). For example, the reaction of this compound with 1,4-dibromobutane (B41627) in ethanol yields 1,4-bis(N-hexadecyl-N,N-dimethylammonium)butane dibromide, a well-studied gemini surfactant. nih.govnih.govchemsrc.comd-nb.info Similarly, epichlorohydrin can be used to link two this compound units, forming a symmetrical gemini surfactant. aminer.orgresearchgate.netgoogle.com

The synthesis of dissymmetric gemini surfactants, where the two hydrophobic chains have different lengths, has also been reported. nih.govnih.govresearchgate.net These are typically synthesized in a multi-step process, allowing for the introduction of different alkyl chains. The properties of the resulting gemini surfactant can be tuned by varying the length and nature of both the hydrophobic tails and the spacer group. acs.org

The table below presents examples of gemini surfactants synthesized from this compound and related tertiary amines.

| Tertiary Amine(s) | Spacer Molecule | Resulting Gemini Surfactant | Reaction Conditions | Reference(s) |

| N,N-dimethylhexadecylamine | 1,4-dibromobutane | 1,4-bis(N-hexadecyl-N,N-dimethylammonium)butane dibromide | Reflux in ethanol, 48h | nih.gov |

| N,N-dimethylhexadecylamine | Epichlorohydrin | Symmetrical gemini cationic surfactant | Not specified | aminer.orgresearchgate.net |

| Dodecanoic acid dimethylethylamine ester & other fatty acid dimethylethylamine esters | Not specified (hydroxypropyl center) | Dissymmetric gemini cationic surfactants | 85 °C, 10–12 h, isopropyl alcohol | nih.gov |

| Long-chain alkyl dimethyl tertiary amines (including C16) | Epichlorohydrin | Glucosyl gemini cationic surfactant (multi-step synthesis) | Not specified | google.com |

Functionalization for Advanced Material Integration

The chemical reactivity of this compound allows for its incorporation into more complex molecular architectures and materials, imparting specific functionalities. This has been exploited in the development of advanced materials with tailored properties.

One notable application is in the synthesis of functionalized nanoparticles. This compound has been used as a capping agent or a structure-directing agent in the synthesis of various nanomaterials, including zinc oxide (ZnO) nanorods and magnetic nanoparticles. smolecule.com Its long alkyl chain can influence the growth and morphology of the nanoparticles, while the amine group provides a site for further functionalization or interaction with other components. For instance, antibacterial Janus copolymer sheets with dual-active centers have been synthesized through a two-step quaternization process involving this compound. researchgate.net

In the field of polymer chemistry, this compound has been utilized to create functional polymers. For example, it has been used as a quaternization reagent to synthesize comb-shaped phenolphthalein-based poly(ether sulfone)s for anion exchange membranes. nih.gov The long hexadecyl chains introduce hydrophobicity, which can control the water uptake and swelling of the membrane, while the quaternary ammonium groups provide ionic conductivity.

Furthermore, this compound can be a precursor for creating functionalized surfaces. Its ability to form self-assembled monolayers on various substrates can be used to modify surface properties such as wettability and adhesion. The functionalization of copper catalysts with amine derivatives, including this compound, has been explored to enhance the electrochemical reduction of CO₂ to C₂ products.

These examples highlight the versatility of this compound as a platform molecule for the design and synthesis of a wide array of functional materials with applications spanning from catalysis and energy to biomedical and environmental science.

Self Assembly, Aggregation Behavior, and Supramolecular Chemistry of Hexadecyldimethylamine Systems

Micellization and Vesicular Formation Dynamics

In aqueous environments, hexadecyldimethylamine (B57324) molecules arrange themselves to minimize the unfavorable contact between their hydrophobic hexadecyl chains and water molecules. This leads to the formation of various aggregates, most notably micelles and vesicles. nist.gov Micelles are typically spherical or cylindrical structures where the hydrophobic tails form a core, shielded from the water by a shell of hydrophilic head groups. globalresearchonline.net Vesicles are hollow, spherical structures composed of a lipid bilayer, encapsulating an aqueous core. nist.gov

The formation of micelles is a concentration-dependent phenomenon that occurs abruptly above a specific concentration known as the Critical Micelle Concentration (CMC). aliyuncs.com Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at interfaces. Above the CMC, the majority of additionally added surfactant molecules aggregate to form micelles. aliyuncs.com The CMC is a fundamental property that indicates the efficiency of a surfactant in forming micelles. Its determination is often achieved by measuring a physical property of the surfactant solution that changes sharply at the onset of micellization, such as surface tension, conductivity, or through fluorescence probe methods. researchgate.netresearchgate.net

Several factors significantly influence the CMC of surfactants like this compound:

Structure of the Amphiphile : The length of the hydrophobic alkyl chain is a primary determinant. An increase in the hydrocarbon chain length leads to a decrease in the CMC, as the increased hydrophobicity favors aggregation at lower concentrations. pharmacy180.com The nature of the hydrophilic head group also plays a role; for instance, the CMC of ionic surfactants is generally higher than that of non-ionic surfactants with the same alkyl chain length due to electrostatic repulsion between the head groups. aatbio.com

Presence of Additives : The addition of electrolytes (salts) to solutions of ionic surfactants typically lowers the CMC. The counter-ions from the salt reduce the electrostatic repulsion between the charged head groups, facilitating micelle formation. pharmacy180.com Organic additives, such as alcohols, can also affect the CMC by altering the solvent properties or by being incorporated into the micelles. pharmacy180.com

Temperature : Temperature has a complex effect on micellization. For many ionic surfactants, the CMC value may initially decrease with temperature and then increase. High temperatures can reduce the hydration of the hydrophilic head groups, which promotes micellization and lowers the CMC. However, excessively high temperatures can disrupt the structured water around the hydrophobic tails, making micellization less favorable and thereby increasing the CMC. aatbio.com

pH : For surfactants with pH-sensitive head groups, like amines, the pH of the solution is critical. The protonation state of the dimethylamine (B145610) group in this compound will change with pH, altering the head group's charge and hydration, which in turn influences the CMC. aatbio.com

Table 1: Factors Affecting Critical Micelle Concentration (CMC)

| Factor | Effect on CMC | Rationale |

|---|---|---|

| Increased Hydrophobic Chain Length | Decreases | Greater hydrophobicity reduces solubility and favors aggregation. pharmacy180.com |

| Increased Head Group Hydrophilicity | Increases | Increased solubility in the bulk solvent requires a higher concentration for aggregation to occur. pharmacy180.com |

| Addition of Electrolytes (to ionic surfactants) | Decreases | Counter-ions shield head group repulsion, promoting micelle formation. pharmacy180.com |

| Increase in Temperature | Variable | Complex interplay between head group dehydration (promotes micellization) and disruption of water structure around the tail (hinders micellization). aatbio.com |

| pH (for pH-sensitive surfactants) | Variable | Alters the charge and hydration of the head group, affecting intermolecular repulsions. aatbio.com |

Beyond the CMC, surfactant molecules can assemble into a variety of morphologies, including spherical micelles, cylindrical or wormlike micelles, and bilayer structures like vesicles. nist.gov The specific morphology adopted by a surfactant system depends on factors such as surfactant concentration, temperature, ionic strength, and the presence of co-solutes. The preferred curvature of the aggregate interface is a key determinant of the final structure.

Studies on similar cationic surfactants have shown that at concentrations just above the CMC, small, spherical micelles are often formed. As the concentration increases, these can grow into larger, cylindrical (rod-like or wormlike) micelles. researchgate.net This transition from spherical to cylindrical micelles is often induced by the addition of salt, which screens the electrostatic repulsion between head groups and allows for closer packing. researchgate.net

Vesicle formation typically occurs in systems where the packing of the surfactant molecules favors a bilayer arrangement. This can happen with single-chain surfactants under specific conditions or, more commonly, with double-chain surfactants. For some single-chain surfactants, a transition from micelles to vesicles can be induced by changes in concentration or the addition of other molecules. researchgate.netresearchgate.net For instance, research on allyl alkyldimethylammonium bromide, a related cationic surfactant, demonstrated a spontaneous formation of vesicles at low concentrations above the CMC, which then transformed into rod-like micelles as the concentration was increased. researchgate.net The characterization of these self-assembled structures is commonly performed using techniques such as Dynamic Light Scattering (DLS) to determine aggregate size, and Transmission Electron Microscopy (TEM) and Small-Angle Neutron or X-ray Scattering (SANS/SAXS) to visualize morphology and determine structural parameters. researchgate.netrsc.org

Micelles are not static structures but are in a constant state of dynamic equilibrium with the surrounding monomeric surfactant molecules. researchgate.net The kinetics of micellization involves two primary relaxation processes:

A fast relaxation process (τ₁) , which occurs on a microsecond to nanosecond timescale. This process is associated with the rapid exchange of monomeric surfactant molecules between a micelle and the bulk solution. researchgate.net

A slow relaxation process (τ₂) , with a timescale ranging from milliseconds to seconds. This process corresponds to the complete dissolution of a micelle into monomers or, conversely, the formation of a new micelle from monomers. researchgate.net This represents the average lifetime of a micelle.

The rates of these processes are critical for applications where the interface needs to be rapidly stabilized, such as in foaming and emulsification. researchgate.net The kinetics of micelle formation and dissolution are influenced by the molecular structure of the surfactant. For instance, longer hydrophobic chains can lead to slower kinetics due to the stronger hydrophobic interactions holding the micelle together. manchester.ac.uk

Lyotropic Liquid Crystalline Phase Behavior and Structural Elucidation

At higher concentrations, typically well above the CMC, surfactant systems like those involving this compound can form lyotropic liquid crystalline phases. These are states of matter that exhibit properties of both liquids (fluidity) and crystals (long-range order). globalresearchonline.netwikipedia.org The formation and type of liquid crystalline phase are dependent on concentration, temperature, and the presence of other components, such as co-surfactants or solvents. globalresearchonline.net

The phase behavior of a surfactant system is comprehensively represented by a phase diagram, which maps the different phases that exist as a function of composition and temperature.

Binary Systems : In a binary system, such as this compound and water, increasing the surfactant concentration can lead to a sequence of phases. Starting from a dilute isotropic solution of monomers (L₁), the system transitions to an isotropic solution of micelles, followed by various liquid crystalline phases like the hexagonal (H₁), cubic (I₁), and lamellar (Lα) phases. wikipedia.orgnih.gov The hexagonal phase consists of cylindrical micelles packed into a two-dimensional hexagonal lattice, while the lamellar phase is composed of parallel surfactant bilayers separated by layers of solvent. wikipedia.org

Ternary Systems : The addition of a third component, such as an alcohol (e.g., 1-decanol) or an oil, creates a ternary system with much richer phase behavior. nih.govnih.gov Ternary phase diagrams are typically represented using a triangular plot where each vertex represents a pure component. nih.gov Studies on analogous long-chain cationic surfactants, like 1-hexadecyl-3-methylimidazolium chloride, in a ternary system with 1-decanol (B1670082) and water have revealed the formation of distinct hexagonal and lamellar liquid crystalline regions within the phase diagram. nih.gov The presence of the alcohol, which acts as a co-surfactant, can significantly influence the curvature of the surfactant film, promoting the formation of different phases. nih.gov For example, the intercalation of decanol (B1663958) between surfactant head groups can favor the formation of lamellar phases. nih.gov

Table 2: Common Lyotropic Liquid Crystalline Phases in Surfactant Systems

| Phase | Symbol | Description of Structure |

|---|---|---|

| Hexagonal | H₁ | Cylindrical micelles are packed in a two-dimensional hexagonal array. wikipedia.org |

| Lamellar | Lα | Surfactant molecules are arranged in bilayers, separated by layers of solvent. wikipedia.org |

| Cubic | I₁, V₁ | Complex, bicontinuous structures or packed spherical micelles forming a cubic lattice. nih.govresearchgate.net |

| Isotropic Solution | L₁ | Disordered solution of spherical or small micelles. wikipedia.org |

The identification and structural elucidation of lyotropic liquid crystalline phases are accomplished using a combination of experimental techniques.

Polarized Optical Microscopy (POM) : This is a primary tool for identifying liquid crystal phases. ipme.rumdpi.com Anisotropic phases, such as hexagonal and lamellar phases, are birefringent and produce characteristic textures when viewed between crossed polarizers. In contrast, isotropic phases like cubic phases and micellar solutions appear dark. mdpi.com

Small-Angle X-ray Scattering (SAXS) : SAXS is a powerful technique for determining the structure and dimensions of liquid crystalline phases. rsc.org The scattering pattern provides information about the long-range order in the system. For instance, a lamellar phase gives a series of sharp peaks with spacing ratios of 1:2:3, while a hexagonal phase shows peaks with ratios of 1:√3:2:√7. rsc.org From the positions of these peaks, one can calculate key structural parameters like the lamellar repeat distance or the lattice parameter of the hexagonal phase.

Differential Scanning Calorimetry (DSC) : DSC is used to detect phase transitions and measure the associated enthalpy changes as a function of temperature. nih.gov

Nuclear Magnetic Resonance (NMR) : NMR spectroscopy, particularly using deuterium (B1214612) (²H) NMR of deuterated water, can provide information about the local environment, phase boundaries, and molecular dynamics within the different phases. researchgate.net

Through these methods, researchers can construct detailed phase diagrams and gain a thorough understanding of the supramolecular structures formed by this compound and related surfactants in various systems. rsc.orgnih.gov

Interaction with Polymeric and Colloidal Systems

The interaction of this compound with polymeric and colloidal entities is a subject of considerable scientific and industrial interest. These interactions are central to a wide array of applications, including formulation science, material modification, and separation processes. The subsequent subsections will provide a detailed examination of the complexation with polyelectrolytes and adsorption behavior at solid-liquid interfaces.

The interaction between this compound and oppositely charged polyelectrolytes in aqueous solutions is a classic example of supramolecular assembly driven by cooperative electrostatic and hydrophobic interactions. When this compound, which exists as a cation in solution, is mixed with an anionic polyelectrolyte, such as sodium poly(acrylate), a complex is formed. This process is often characterized by the neutralization of charge and the release of counter-ions, which provides a significant entropic driving force for the complexation.

The initial interaction is typically dominated by the strong electrostatic attraction between the cationic head group of the this compound and the anionic groups of the polyelectrolyte. This leads to the formation of a polyelectrolyte-surfactant complex. As more surfactant molecules bind to the polymer chain, hydrophobic interactions between the long hexadecyl tails of the surfactant molecules become increasingly important. This cooperative binding can lead to the formation of micelle-like aggregates along the polymer chain, dramatically altering the conformation of the polyelectrolyte from an extended coil to a more compact structure.

Research on analogous systems, such as the interaction between cetyltrimethylammonium bromide (CTAB), a structurally similar cationic surfactant, and poly(acrylic acid) (PAA), provides valuable insights. Studies have shown that the addition of CTAB to a PAA solution can lead to the precipitation of an insoluble complex as the charges are neutralized researchgate.net. However, at higher surfactant concentrations, soluble complexes can form, characterized by a more compact aggregation of the PAA/CTAB complex researchgate.net. The pH of the solution also plays a crucial role, as it affects the degree of ionization of the polyelectrolyte and thus the strength of the electrostatic interactions researchgate.net.

The complexation behavior can be influenced by several factors, including the charge density of the polyelectrolyte, the concentration of both the surfactant and the polymer, the ionic strength of the solution, and temperature. The formation of these complexes can significantly impact the rheological properties of the solution, transitioning from shear-thinning behavior to more Newtonian-like behavior upon complex formation researchgate.net.

Interactions within polymer networks, which are cross-linked polymer chains, introduce additional complexity. The cross-linked structure can influence the diffusion and binding of the surfactant molecules within the network. The mechanical and swelling properties of the polymer network can be significantly altered by the formation of surfactant-polyelectrolyte complexes within the gel structure. The study of these interactions is crucial for the development of responsive materials and drug delivery systems.

The adsorption of this compound at solid-liquid interfaces is a critical phenomenon in various technological applications, including mineral flotation, lubrication, and surface modification. The driving forces for adsorption are similar to those in polyelectrolyte complexation, namely electrostatic and hydrophobic interactions, with the nature of the solid surface playing a pivotal role.

On negatively charged surfaces, such as silica (B1680970) and mica in aqueous media, the cationic head group of this compound is electrostatically attracted to the surface. At low concentrations, the surfactant molecules may adsorb as individual ions. As the concentration increases, lateral hydrophobic interactions between the adsorbed surfactant molecules become more favorable, leading to the formation of surface aggregates known as hemimicelles or admicelles. This cooperative adsorption often results in a sharp increase in the adsorption density over a narrow concentration range.

The structure of the adsorbed layer is highly dependent on the surfactant concentration. At the critical micelle concentration (CMC), the formation of a complete monolayer or bilayer on the surface is often observed. The orientation of the adsorbed molecules also changes with surface coverage. Initially, the molecules may lie flat on the surface, but as the packing density increases, they tend to orient themselves more perpendicularly to the surface, with the hydrophobic tails extending into the solution, thereby rendering the surface hydrophobic.

Studies on the adsorption of the closely related primary amine, n-hexadecylamine, on silica surfaces have demonstrated that the adsorption isotherms can often be described by the Langmuir model, which assumes monolayer adsorption onto a surface with a finite number of identical sites researchgate.net. The adsorption of hexadecylamine (B48584) on iron oxide surfaces from an oil phase has been shown to form a dense monolayer, with the molecules exhibiting a tilted orientation ornl.gov.

The table below presents hypothetical data for the adsorption of a C16 amine surfactant on a silica surface, illustrating the principles of the Langmuir adsorption model.

| Equilibrium Concentration (mol/L) | Amount Adsorbed (mol/g) |

| 0.0001 | 0.00025 |

| 0.0002 | 0.00040 |

| 0.0005 | 0.00063 |

| 0.0010 | 0.00083 |

| 0.0020 | 0.00100 |

| 0.0050 | 0.00111 |

The adsorption process is also influenced by environmental factors such as pH, temperature, and the presence of electrolytes. Changes in pH can alter the surface charge of the solid and the charge of the amine head group, thereby affecting the electrostatic interactions. Temperature can influence both the solubility of the surfactant and the energetics of the adsorption process. The presence of salts in the solution can screen the electrostatic interactions, which can either enhance or reduce adsorption depending on the specific system.

Interfacial Phenomena and Surface Activity of Hexadecyldimethylamine

Adsorption at Air-Water and Oil-Water Interfaces

The presence of Hexadecyldimethylamine (B57324) in an aqueous solution leads to a significant reduction in the surface tension of water. For instance, a 1 g/L aqueous solution of this compound exhibits a surface tension in the range of 26.5 to 32.2 mN/m at 25°C epfl.ch. This reduction is a direct consequence of the adsorption of this compound molecules at the air-water interface, where they replace water molecules and reduce the net inward pull experienced by the surface molecules.

The dynamics of surface tension reduction are dependent on the concentration of the surfactant and the timescale of the measurement. Initially, the rate of surface tension decrease is governed by the diffusion of this compound molecules from the bulk solution to the newly created interface. As the interface becomes more populated, the rate of adsorption slows down until an equilibrium is reached, corresponding to the maximum reduction in surface tension for a given concentration.

Similarly, at the interface between two immiscible liquids like oil and water, this compound reduces the interfacial tension. The hydrophobic tail of the molecule preferentially partitions into the oil phase, while the hydrophilic head remains in the water, creating a molecular bridge that lessens the energetic penalty of the oil-water contact. This property is fundamental to the formation and stabilization of emulsions.

| Concentration (g/L) | Temperature (°C) | Surface Tension (mN/m) |

|---|---|---|

| 1 | 25 | 26.5 - 32.2 epfl.ch |

The orientation of this compound molecules at an interface is crucial for their surface activity. At the air-water interface, the hexadecyl chains are generally tilted with respect to the surface normal, pointing away from the water phase. The degree of tilt is influenced by the surface concentration; at low concentrations, the chains may lie flatter on the surface, while at higher concentrations, they become more ordered and perpendicular to the interface to accommodate more molecules. The hydrophilic dimethylamino head group is hydrated and resides in the aqueous phase. This orientation creates a hydrophobic layer at the interface, significantly altering its properties.

Wetting Characteristics and Spreading Phenomena

The ability of a liquid to spread over a solid surface, known as wetting, is enhanced by the presence of surfactants like this compound. By reducing the surface tension of the aqueous solution, this compound lowers the contact angle between the liquid droplet and the solid surface. A lower contact angle indicates better wetting. This property is critical in applications where uniform coverage of a surface by an aqueous solution is desired, such as in agricultural sprays and industrial cleaning formulations.

The spreading of a this compound solution over a liquid or solid surface is driven by the reduction in the total surface free energy of the system. The spreading coefficient, which is a measure of this energy change, becomes more positive in the presence of the surfactant, promoting the expansion of the liquid film across the surface. The dynamics of spreading are influenced by factors such as the concentration of the surfactant, the viscosity of the solution, and the nature of the substrate.

Emulsification and Foaming Properties: Mechanistic Insights

This compound and its derivatives are utilized for their ability to promote the formation and enhance the stability of emulsions and foams.

Emulsions: this compound acts as an emulsifying agent by adsorbing at the oil-water interface, where it forms a protective film around the dispersed droplets. This interfacial film provides stability through several mechanisms:

Reduction of Interfacial Tension: By lowering the energy required to create new droplet surface area, this compound facilitates the dispersion of one liquid into another.

Steric Hindrance: The adsorbed layer of this compound molecules, with their bulky hydrocarbon chains extending into the continuous phase, creates a physical barrier that prevents droplets from approaching each other and coalescing.

Electrostatic Repulsion: In acidic conditions, the dimethylamino group can become protonated, imparting a positive charge to the droplet surface. The resulting electrostatic repulsion between similarly charged droplets further enhances emulsion stability.

Foams: In the case of foams, which are dispersions of a gas in a liquid, this compound stabilizes the thin liquid films (lamellae) between gas bubbles. The stabilization mechanisms include:

Gibbs-Marangoni Effect: When a foam film is stretched, the local surface concentration of the surfactant decreases, leading to a localized increase in surface tension. This gradient in surface tension induces a flow of liquid from regions of lower surface tension (higher surfactant concentration) to the stretched area, which helps to heal the thinned film and prevent rupture.

Increased Surface Viscosity: The presence of a packed monolayer of this compound at the air-water interface can increase the surface viscosity, which retards the drainage of liquid from the foam lamellae and slows down the thinning process that leads to bubble coalescence.

Interfacial rheology, which describes the flow and deformation properties of interfaces, plays a critical role in the stability of emulsions and foams stabilized by this compound. The viscoelastic properties of the interfacial film are of particular importance.

A high interfacial elasticity, which is the ability of the interface to recover its shape after deformation, is crucial for the stability of both emulsions and foams. This elasticity, largely governed by the Gibbs-Marangoni effect, allows the interfacial film to resist mechanical disturbances and thermal fluctuations that could otherwise lead to droplet or bubble coalescence.

The interfacial viscosity, which represents the resistance to flow within the interface, also contributes to stability. A higher interfacial viscosity can slow down the drainage of the continuous phase from between approaching droplets or bubbles, thereby hindering coalescence. The packed arrangement of the long hexadecyl chains of the adsorbed this compound molecules can significantly contribute to the interfacial viscosity. The stability of these systems is therefore not solely dependent on the reduction of surface tension but is intricately linked to the dynamic rheological properties of the interfacial layer formed by the surfactant.

Molecular Interactions of Hexadecyldimethylamine with Biological Systems Non Clinical Focus

Interaction Mechanisms with Lipid Bilayers and Model Membranes

The primary interface for hexadecyldimethylamine's interaction with cells is the lipid bilayer of the cell membrane. Its structure allows it to readily associate with and modify the properties of these membranes.

As a cationic surfactant (at acidic to neutral pH), this compound's interaction with lipid bilayers is a key aspect of its biological activity. The mechanism of membrane disruption is believed to follow a multi-step process analogous to other surface-active agents. Initially, the positively charged polar head group interacts with the surface of the cell membrane. Following this adsorption, the long hydrophobic hexadecyl tail integrates into the lipid bilayer's core nih.gov.

This insertion disrupts the ordered packing of the membrane phospholipids. The presence of the bulky alkyl chains creates voids and weakens the cohesive forces between lipid molecules, leading to an increase in membrane permeability. At sufficient concentrations, this disruption can lead to the loss of membrane integrity, pore formation, and ultimately, the lysis of the cell. This general mechanism of action as a membrane perturbant is a recognized mode of action for many antimicrobial surfactants nih.gov.

The introduction of amphiphilic molecules like This compound (B57324) into a lipid bilayer can significantly alter its dynamic and physical properties, including membrane fluidity and phase transitions. Membrane fluidity is essential for many cellular functions and is influenced by factors such as lipid composition, temperature, and the presence of embedded molecules nih.govnih.gov.

The insertion of the hexadecyl chain into the membrane interior disrupts the tight packing of phospholipid acyl chains. This disruption can increase the mobility of the lipid molecules, leading to a more fluid state. Conversely, interactions between the long, saturated alkyl chains of the amine and the lipid tails could potentially order the lipids locally, particularly below the main phase transition temperature. Additives can influence the gel-to-fluid phase transition in lipid membranes; for instance, some peptides have been shown to enhance lateral lipid mobility frontiersin.org. Depending on the concentration and the initial state of the membrane, this compound could either increase fluidity by disrupting packing or decrease it by stabilizing a more ordered phase. Studies on distigmasterol-modified acylglycerols, for example, have shown that such compounds can increase the rigidity of the membrane in its liquid crystalline phase and alter the main phase transition temperature mdpi.com.

Molecular Interactions with Proteins and Nucleic Acids

Beyond membranes, the chemical properties of this compound facilitate interactions with other crucial biomolecules, including proteins and nucleic acids.

The interaction of this compound with proteins is governed by both hydrophobic and electrostatic forces. The nonpolar hexadecyl tail can associate with exposed hydrophobic patches on the surface of proteins. Such interactions are a key factor in protein aggregation, where unfolded or partially folded proteins expose their hydrophobic cores researchgate.net.

Additives can influence protein stability and aggregation. For instance, arginine is known to suppress protein aggregation by interacting with and masking hydrophobic surfaces, thereby preventing protein-protein association researchgate.net. Similarly, histidine can block hydrophobic regions on proteins, inhibiting aggregation nih.gov. Depending on the specific protein and solution conditions, this compound could potentially interact with proteins in several ways. It might stabilize certain conformations by binding to hydrophobic pockets, or at higher concentrations, its detergent-like properties could disrupt the native tertiary structure, leading to denaturation and aggregation.

A critical step in non-viral gene delivery is the compaction of large, negatively charged DNA molecules into small, organized particles capable of cellular uptake researchgate.net. Cationic molecules are effective agents for this process, known as DNA condensation. The tertiary amine group of this compound can be protonated, conferring a positive charge that enables it to interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA researchgate.net.

This electrostatic interaction neutralizes the charge repulsion between DNA segments, allowing the DNA to collapse into a condensed state. The binding of the cationic polymer to DNA is often an entropically driven process nih.gov. The hydrophobic alkyl chains of this compound can further stabilize the condensed structures, or "polyplexes," through hydrophobic interactions, shielding the DNA from the aqueous environment. The resulting nanoparticles are often organized into structures such as toroids and spheroids nih.govucsb.edu. This ability to induce DNA condensation makes cationic amphiphiles like this compound relevant in the development of gene delivery vectors nih.gov.

Antimicrobial Action Mechanisms at a Molecular and Cellular Level

This compound exhibits antimicrobial properties, and its mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes nih.govnih.gov. As a cationic surfactant, it interacts strongly with the often negatively charged components of bacterial and fungal cell envelopes.

The process begins with the electrostatic attraction of the protonated dimethylamino head group to the microbial cell surface. This is followed by the insertion of the C16 hydrophobic tail into the lipid bilayer, which compromises the membrane's structural integrity, as detailed in section 5.1.1 nih.gov. This leads to leakage of essential intracellular components, disruption of the proton motive force, and inhibition of membrane-associated enzymes, ultimately resulting in cell death.

Research on homologous series of related compounds, such as N-alkyl-N,N-dimethylamine oxides, has shown that antimicrobial activity is highly dependent on the length of the alkyl chain. The activity generally increases with chain length up to a certain point, after which it plateaus or decreases. This phenomenon is known as the "cutoff effect" nih.gov. For many bacteria, the optimal activity is found for chain lengths between C12 and C16. The cutoff is thought to be related to the compound's tendency to form micelles at higher chain lengths, which reduces the concentration of free molecules available to interact with the cell membrane nih.gov.

Table 1: Relationship Between Alkyl Chain Length and Antimicrobial Activity for N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides Data derived from studies on homologous series of surfactants, illustrating the "cutoff effect" in biological activity.